molecular formula C18H18ClNOS B2648900 (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797190-83-0

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2648900
M. Wt: 331.86
InChI Key: UUNSDZGGCKQFAA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPMTM and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds and characterizing them through various spectroscopic techniques and computational studies. For instance, Shahana and Yardily (2020) synthesized novel compounds, including thiazol and thiophene derivatives, and characterized them using UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations were employed to investigate the equilibrium geometry, bonding features, and vibrational wave numbers. Molecular docking studies were carried out to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Biological Activities

Compounds with similar structural frameworks have been evaluated for their biological activities. For example, Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones and their evaluation for anti-tubercular activities against M. tuberculosis H37Rv in vitro. Some compounds showed activity against MDR strains, indicating their potential as anti-tubercular agents (Dwivedi et al., 2005).

Antimicrobial and Antioxidant Potential

Reddy et al. (2015) synthesized a new series of thiazole derivatives with urea, thiourea, and selenourea functionality, demonstrating significant antioxidant activity in vitro. This study highlights the potential of these compounds as new classes of antioxidant agents, which could be further explored for their therapeutic applications (Reddy et al., 2015).

Computational Studies and Mechanistic Insights

Computational studies and mechanistic insights form a crucial part of research on these compounds. Sivakumar et al. (2021) conducted a detailed vibrational study of a pyrazole derivative, comparing experimental and theoretical data to understand its stability and reactivity. Molecular docking and antimicrobial activity assessments were also part of their study, indicating the compound's potential for further biomedical applications (Sivakumar et al., 2021).

properties

IUPAC Name

(2-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(22-13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNSDZGGCKQFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

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